molecular formula C31H23Cl7N2O B1662950 Calmidazolium chloride CAS No. 57265-65-3

Calmidazolium chloride

Cat. No. B1662950
CAS RN: 57265-65-3
M. Wt: 687.7 g/mol
InChI Key: YGEIMSMISRCBFF-UHFFFAOYSA-M
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Description

Calmidazolium chloride is a small molecule CaM antagonist and calcium channel protein inhibitor . It demonstrates noncompetitive inhibition of platelet and sarcoplasmic reticulum Ca2±ATPase activity and shows inhibition of Ca2+ transport activity in platelet microsomes .


Molecular Structure Analysis

This compound has a molecular weight of 687.70 and its molecular formula is C31H23Cl7N2O . The structural characterization of Calmidazolium-binding to calmodulin reveals that it triggers open-to-closed conformational changes similar to those induced by calmodulin-binding peptides derived from enzyme targets .


Chemical Reactions Analysis

This compound is known to interact with calmodulin, a major mediator of calcium-signaling in eukaryotic cells . The binding of Calmidazolium to calmodulin triggers open-to-closed conformational changes similar to those induced by calmodulin-binding peptides derived from enzyme targets .


Physical And Chemical Properties Analysis

This compound is a solid, off-white powder . It has a molecular weight of 687.70 and its molecular formula is C31H23Cl7N2O .

Scientific Research Applications

Calmidazolium chloride has a wide range of scientific research applications. It has been used in both in vivo and in vitro studies to investigate its mechanism of action, biochemical and physiological effects, and pharmacodynamics.

In Vivo

In vivo studies have demonstrated that Calmidazolium chloride has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects. It has also been used in animal models of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, to investigate its neuroprotective effects. This compound has also been used to study the effects of stress on the body, as well as its potential to modulate the immune system.

In Vitro

In vitro studies have demonstrated that Calmidazolium chloride has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and to modulate the activity of neurotransmitters. This compound has also been shown to inhibit the growth of cancer cells and to induce apoptosis in certain cell types.

Mechanism of Action

Target of Action

Calmidazolium chloride (CDZ) is a potent small molecule antagonist of calmodulin (CaM) . Calmodulin is an evolutionarily conserved eukaryotic multifunctional protein that functions as the major sensor of intracellular calcium signaling . Its calcium-modulated function regulates the activity of numerous effector proteins involved in a variety of physiological processes in diverse organs, from proliferation and apoptosis, to memory and immune responses .

Mode of Action

The mechanism by which CaM antagonists like CDZ inhibit CaM activity involves a direct binding of the drugs to CaM . Binding of a single molecule of CDZ induces an open-to-closed conformational reorientation of the two domains of CaM and results in a strong stabilization of its structural elements associated with a reduction of protein dynamics over a large time range . These CDZ-triggered CaM changes mimic those induced by CaM-binding peptides derived from physiological protein targets, despite their distinct chemical natures .

Biochemical Pathways

This compound antagonizes CaM-dependent phosphodiesterase and calmodulin-induced activation of erythrocyte Ca2±transporting ATPase . This affects the calcium signaling pathway, which is crucial for various cellular functions, including proliferation, apoptosis, memory, and immune responses .

Pharmacokinetics

It’s worth noting that most cam antagonists, including cdz, contain a hydrophobic benzene-ring structure . Therefore, lipid solubility may be one determinant of the ability of a drug to inhibit CaM .

Result of Action

The result of CDZ’s action is the inhibition of CaM, leading to the disruption of calcium signaling in the cell . This can have various effects depending on the specific cellular context, as CaM regulates a wide range of physiological processes .

Action Environment

It’s important to note that cdz, like all other cam antagonists, also affects additional cellular targets and its lack of selectivity hinders its application for dissecting calcium/cam signaling . Therefore, the cellular environment and the presence of other potential targets can influence the action of CDZ .

Biological Activity

Calmidazolium chloride has a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects. It has also been used in animal models of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, to investigate its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and to modulate the activity of neurotransmitters. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis in certain cell types.

Advantages and Limitations for Lab Experiments

The advantages of using Calmidazolium chloride in laboratory experiments include its wide range of biological activities, its ability to modulate the activity of enzymes and neurotransmitters, and its ability to induce apoptosis in certain cell types. The major limitation of this compound is its lack of solubility in water, which can limit its use in certain experiments.

Future Directions

The potential future directions for Calmidazolium chloride research include the development of more effective drug delivery systems, the investigation of its effects on the immune system, and the exploration of its potential therapeutic applications. Additionally, this compound could be used to study the effects of stress on the body, as well as its potential to modulate the immune system. Furthermore, this compound could be used to study the effects of drug metabolism and to develop new drugs with improved pharmacokinetic and pharmacodynamic properties. Finally, this compound could be used to investigate the mechanism of action of other compounds, such as antibiotics, and to develop new compounds with improved biological activities.

Safety and Hazards

Users are advised to wear personal protective equipment/face protection and ensure adequate ventilation. Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation .

Biochemical Analysis

Biochemical Properties

Calmidazolium chloride interacts with CaM, a protein that regulates the activity of numerous effector proteins involved in various physiological processes . The binding of this compound to CaM induces an open-to-closed conformational reorientation of the two domains of CaM . This results in a strong stabilization of its structural elements associated with a reduction of protein dynamics over a large time range . These this compound-triggered CaM changes mimic those induced by CaM-binding peptides derived from physiological protein targets .

Cellular Effects

This compound has been found to have significant effects on various types of cells. It is known to inhibit CaM-dependent enzymes, not only via its binding to CaM, but probably also directly by interfering with the CaM-target enzyme . It has been reported to block L-type Ca2+, K+, Na+ channels, and sarcoplasmic reticulum (SR) Ca2±release channels .

Molecular Mechanism

The molecular mechanism of this compound involves a direct binding of the drug to CaM . This binding induces an open-to-closed conformational reorientation of the two domains of CaM . This results in a strong stabilization of its structural elements and a reduction of protein dynamics over a large time range . These this compound-triggered CaM changes mimic those induced by CaM-binding peptides derived from physiological protein targets .

Metabolic Pathways

This compound is involved in the regulation of numerous effector proteins through its interaction with CaM

properties

IUPAC Name

1-[bis(4-chlorophenyl)methyl]-3-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazol-3-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23Cl6N2O.ClH/c32-23-6-1-20(2-7-23)31(21-3-8-24(33)9-4-21)39-14-13-38(19-39)17-30(27-12-11-26(35)16-29(27)37)40-18-22-5-10-25(34)15-28(22)36;/h1-16,19,30-31H,17-18H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEIMSMISRCBFF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N3C=C[N+](=C3)CC(C4=C(C=C(C=C4)Cl)Cl)OCC5=C(C=C(C=C5)Cl)Cl)Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23Cl7N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017259
Record name Calmidazolium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

687.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57265-65-3
Record name Calmidazolium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57265-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Calmidazolium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057265653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calmidazolium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[bis(4-chlorophenyl)methyl]-3-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazol-3-ium chloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CALMIDAZOLIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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